molecular formula C16H18F2N2O3S B4701318 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B4701318
M. Wt: 356.4 g/mol
InChI Key: NDKCBHOOYNPMPX-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a synthetic organic compound with the molecular formula C16H18F2N2O3S It is characterized by the presence of a piperazine ring substituted with a difluorophenylsulfonyl group and a methylfurylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via sulfonylation of the piperazine ring using 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylfurylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 5-methyl-2-furylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with specific molecular targets. The difluorophenylsulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The methylfurylmethyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
  • 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-thienyl)methyl]piperazine
  • 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-pyridyl)methyl]piperazine

Uniqueness

1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to the presence of both difluorophenylsulfonyl and methylfurylmethyl groups, which confer specific chemical and biological properties. The difluorophenylsulfonyl group enhances the compound’s stability and reactivity, while the methylfurylmethyl group improves its binding affinity and specificity in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3S/c1-12-2-4-14(23-12)11-19-6-8-20(9-7-19)24(21,22)16-10-13(17)3-5-15(16)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKCBHOOYNPMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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